2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
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Overview
Description
2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the indene moiety, which is further functionalized with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and indanone.
Condensation Reaction: 4-chlorobenzaldehyde is condensed with indanone in the presence of a base such as sodium hydroxide to form 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-one.
Reduction: The resulting ketone is then reduced using a reducing agent like sodium borohydride to yield 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-ol.
Amination: The alcohol is converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to modify the indene ring or the amine group.
Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of modified indene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biology: The compound is used in biochemical assays to study its interaction with various biological targets.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
- 2-(4-fluorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
- 2-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride
Uniqueness
2-(4-chlorophenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-dihydroinden-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN.ClH/c16-14-7-5-13(6-8-14)15(17)9-11-3-1-2-4-12(11)10-15;/h1-8H,9-10,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOAJPSWQYWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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